N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
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Overview
Description
N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is a complex organic compound with the molecular formula C23H19NO4S and a molecular weight of 405.47 g/mol This compound is characterized by the presence of a mesityl group attached to the nitrogen atom of the sulfonamide moiety, along with a 9,10-dioxo-9,10-dihydroanthracene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with mesitylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The mesityl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted anthracene sulfonamides depending on the substituent introduced.
Scientific Research Applications
N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide involves its interaction with specific molecular targets and pathways. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the mesityl group enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBFGQRFZOETM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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